molecular formula C10H22ClN B2494479 4-Tert-butyl-2-methylpiperidine hydrochloride CAS No. 1803604-26-3

4-Tert-butyl-2-methylpiperidine hydrochloride

Cat. No. B2494479
CAS RN: 1803604-26-3
M. Wt: 191.74
InChI Key: GYXBTDFDJTXTRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Tert-butyl-2-methylpiperidine hydrochloride is a chemical compound known for its unique molecular structure and various chemical properties. While specific research on this exact compound is limited, studies on similar piperidine derivatives provide insights into its synthesis, molecular structure, chemical reactions, and properties.

Synthesis Analysis

The synthesis of 4-tert-butyl-2-methylpiperidine derivatives involves multiple steps, including chlorination reactions, addition reactions, and reductions. For example, one efficient route to a similar compound, 1-tert-butyl-4-chloropiperidine, involves chlorination mediated by thionyl chloride and the suppression of side-product formation through specific additives (Amato et al., 2005). Another method outlines the synthesis of tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate, an intermediate in creating novel inhibitors, showcasing the versatility in synthesizing related piperidine compounds (Chen Xin-zhi, 2011).

Molecular Structure Analysis

The molecular and solid-state structures of piperidine derivatives reveal that bulky substituents like the tert-butyl group can significantly influence the compound's overall conformation and intermolecular interactions. For instance, X-ray crystallographic studies of N-tert-butoxy- and N-neopentyl-2,2,6,6-tetramethylpiperidine derivatives have shown that the N-O bond can exhibit unique conformations influenced by the presence of bulky substituents, affecting the molecular packing and stability of these compounds (Anderson et al., 1993).

Chemical Reactions and Properties

Piperidine derivatives participate in a variety of chemical reactions, highlighting their reactivity and potential for functionalization. The reaction of 4′-chloro-2,2′:6′,2″-terpyridine with 4-hydroxy-2,2,6,6-tetramethylpiperidin-1-oxyl showcases how piperidine compounds can be used to synthesize complex molecules with specific properties, such as spin-labeled terpyridines (Halcrow et al., 1998).

Scientific Research Applications

Synthesis and Chemical Reactivity

4-Tert-butyl-2-methylpiperidine hydrochloride is involved in the synthesis of complex organic compounds and intermediates, serving as a precursor or a reagent in various chemical reactions. For instance, its derivatives are utilized in the synthesis of protein tyrosine kinase inhibitors, showcasing its importance in pharmaceutical research (Chen Xin-zhi, 2011). Moreover, the compound's utility extends to the study of six-membered saturated heterocycles' configurations, where its derivatives are used as model compounds for NMR studies, helping in understanding the stereochemistry of epimeric oxidation products (M. Buděšínský et al., 2014).

Material Science and Photovoltaics

In material science, particularly in the field of dye-sensitized solar cells (DSSCs), derivatives of this compound, such as tert-butylpyridine, are added to redox electrolytes to enhance the performance of DSSCs. This addition results in a significant increase in the open-circuit potential, attributed to the shift of the TiO2 band edge toward negative potentials and an increase in electron lifetime. This mechanism is vital for improving the efficiency of solar cells, demonstrating the compound's application in renewable energy technologies (G. Boschloo, Leif Häggman, A. Hagfeldt, 2006).

Environmental Remediation

Another critical application of this compound derivatives is in environmental remediation. Studies have shown that plants like weeping willows can uptake and transpire volatile organic compounds (VOCs), including MTBE (methyl tert-butyl ether), a compound related to this compound. This process, known as phytoremediation, highlights the potential of using plants to remove or mitigate environmental pollutants, offering a sustainable alternative to conventional remediation methods (Xiao-Zhang Yu, J. Gu, 2006).

Safety and Hazards

The compound is associated with several hazard statements including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

4-tert-butyl-2-methylpiperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N.ClH/c1-8-7-9(5-6-11-8)10(2,3)4;/h8-9,11H,5-7H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYXBTDFDJTXTRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCN1)C(C)(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.